molecular formula C6H4BF3IK B1421233 Potassium 3-iodophenyltrifluoroborate CAS No. 1189097-36-6

Potassium 3-iodophenyltrifluoroborate

Cat. No. B1421233
CAS RN: 1189097-36-6
M. Wt: 309.91 g/mol
InChI Key: OREURDWJZUTVFM-UHFFFAOYSA-N
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Description

Potassium 3-iodophenyltrifluoroborate is a complex compound used in organic synthesis . Its IUPAC name is potassium trifluoro(3-iodophenyl)borate(1-) and its molecular weight is 309.91 g/mol .


Molecular Structure Analysis

The InChI code for Potassium 3-iodophenyltrifluoroborate is 1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1 . This indicates that the compound consists of a potassium ion (K+) and a trifluoro(3-iodophenyl)borate(1-) ion .


Physical And Chemical Properties Analysis

Potassium 3-iodophenyltrifluoroborate is a solid at room temperature . Its molecular formula is C6H4BF3IK .

Scientific Research Applications

1. Catalysis in Organic Reactions

Potassium 3-iodophenyltrifluoroborate has been used in various catalytic processes in organic chemistry. For instance, it's involved in copper-catalyzed trifluoromethylation reactions, where it acts as a source of CF3 nucleophiles. This process enables the conversion of aryl iodides into benzotrifluorides under mild conditions, highlighting its role in facilitating complex chemical transformations (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

2. Cross-Coupling Reactions

In the realm of cross-coupling reactions, potassium 3-iodophenyltrifluoroborate plays a significant role. It's used in the palladium-catalyzed cross-coupling of aryltrifluoroborates with organic chlorides, demonstrating its utility in creating biphenyls and other complex organic molecules. This application is crucial for synthesizing diverse organic compounds with potential use in pharmaceuticals and materials science (Alacid & Nájera, 2008).

3. Hydrolysis Studies

Investigations into the hydrolysis of potassium organotrifluoroborates, including potassium 3-iodophenyltrifluoroborate, have revealed valuable insights. These studies are essential for understanding the release mechanisms of boronic acids, which are pivotal intermediates in Suzuki-Miyaura coupling reactions. Such research helps optimize reaction conditions for effective catalysis and minimizes unwanted side reactions (Lennox & Lloyd‐Jones, 2012).

4. Synthesis of Functionalized Organotrifluoroborates

Potassium 3-iodophenyltrifluoroborate is also instrumental in the synthesis of various functionalized organotrifluoroborates. This includes its involvement in nucleophilic substitution reactions, which are crucial for creating a wide range of organotrifluoroborate compounds. These compounds have extensive applications in organic synthesis and medicinal chemistry (Molander & Ham, 2006).

Safety and Hazards

Potassium 3-iodophenyltrifluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

potassium;trifluoro-(3-iodophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREURDWJZUTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)I)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189097-36-6
Record name Potassium 3-iodophenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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